1-Bromo-2-fluoro-4-isocyanatobenzene
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Overview
Description
1-Bromo-2-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a benzene ring. It is primarily used in various chemical synthesis processes and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-isocyanatobenzene typically involves the reaction of an appropriate aniline derivative with triphosgene in an anhydrous solvent under an inert atmosphere . The general procedure includes dissolving triphosgene in anhydrous dichloromethane and adding the aniline derivative dropwise. The reaction mixture is then stirred at a controlled temperature to yield the desired isocyanate compound.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the isocyanate group can potentially be reduced to an amine under suitable conditions.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-isocyanatobenzene is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, aiding in the study of protein interactions and enzyme mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-isocyanatobenzene can be compared with other halogenated isocyanates, such as:
- 1-Bromo-4-fluoro-2-isocyanatobenzene
- 2-Bromo-1-fluoro-4-isocyanatobenzene
- 1-Bromo-2-fluoro-4-iodobenzene
These compounds share similar structural features but differ in the position and type of halogen atoms. The presence of different halogens can influence the reactivity and applications of these compounds.
Biological Activity
1-Bromo-2-fluoro-4-isocyanatobenzene (CAS No. 20059-87-4) is an aromatic organic compound featuring a bromine atom at the 1-position, a fluorine atom at the 2-position, and an isocyanate group (-NCO) at the 4-position of a benzene ring. This compound is notable for its unique electronic properties due to the presence of halogen substituents, which enhance its reactivity compared to unsubstituted benzene derivatives. The isocyanate functional group is particularly reactive, allowing for various chemical transformations and applications in organic synthesis and medicinal chemistry.
The molecular formula of this compound is C₇H₃BrFNO, with a molecular weight of approximately 216.01 g/mol. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₇H₃BrFNO |
Molecular Weight | 216.01 g/mol |
Physical State | Liquid (colorless to light yellow) |
Boiling Point | Approximately 235 °C |
Biological Activity
While specific data on the biological activity of this compound is limited, compounds containing isocyanate groups are known for their potential biological effects. Isocyanates are recognized as respiratory irritants and can cause skin and eye irritation. Therefore, handling this compound requires appropriate safety measures, including personal protective equipment (PPE) such as gloves and safety glasses.
Toxicity and Safety
Isocyanates, including this compound, are associated with several health risks:
- Respiratory Irritation: Exposure can lead to coughing, wheezing, and shortness of breath.
- Skin Irritation: Direct contact may cause redness, itching, or dermatitis.
- Eye Irritation: Can result in severe irritation or damage to the eyes.
Due to these hazards, it is crucial to handle this compound in a controlled environment with proper ventilation.
The mechanism of action for isocyanates typically involves their ability to react with nucleophilic sites on proteins and other biological molecules. This reactivity can lead to modifications that affect protein function and cellular processes. Research into the specific interactions of this compound with biological molecules is ongoing.
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2-fluorobenzene | C₆H₄BrF | Lacks isocyanate functionality |
4-Bromo-2-fluoroaniline | C₆H₄BrF | Contains an amino group instead |
4-Bromo-2-fluoro-1-isocyanatobenzene | C₇H₃BrFNO | Different position of the isocyanate |
1-Bromo-2-fluoro-4-iodobenzene | C₇H₃BrFI | Iodine instead of an isocyanate group |
The presence of both bromine and fluorine atoms alongside the isocyanate group enhances its reactivity and makes it distinct from other similar compounds.
Case Studies and Research Findings
Research involving compounds like this compound often focuses on their reactivity with biological molecules. For instance:
- Interaction Studies: Investigations have shown that isocyanates can modify amino acids in proteins, potentially leading to altered enzyme activity or immune responses.
- Therapeutic Potential: While primarily known for their toxicity, some studies explore the use of isocyanates in developing new therapeutic agents by leveraging their reactive nature to target specific biological pathways.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMUQRPKDDBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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